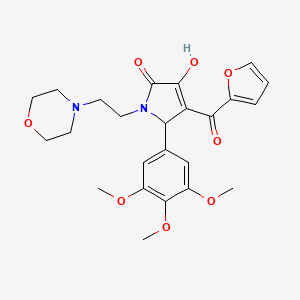

![molecular formula C21H22ClN3O2S B2944958 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1189418-50-5](/img/structure/B2944958.png)

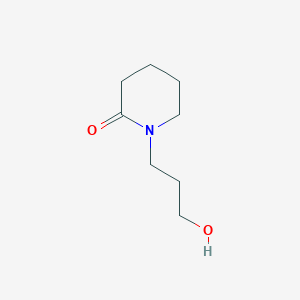

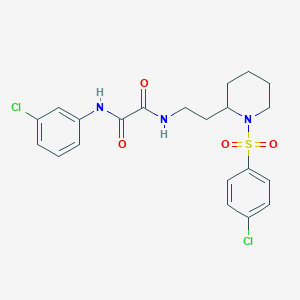

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride” is a chemical compound with the molecular formula C21H21Cl2N3OS2 . It is a derivative of thiazolopyridine and tetrahydrothiazolopyridine .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H21Cl2N3OS2 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.科学的研究の応用

Synthetic Routes and Structural Characterizations

Several studies have focused on the synthesis and structural elucidation of heterocyclic compounds, demonstrating methodologies that might be applicable to or provide insight into the synthesis of "N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride":

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Zheng et al. presented a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for the construction of heterocyclic skeletons via oxidative N-N bond formation (Zheng et al., 2014).

Antimicrobial Potential of Tetrahydrobenzothieno[2,3-d]pyrimidines : Soliman et al. synthesized tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, evaluating their antimicrobial properties. This study provides insights into the biological activity potential of structurally related compounds (Soliman et al., 2009).

Structural Investigation via Cyclocondensation : Forfar et al. explored the cyclocondensation reaction between 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride, shedding light on structural characteristics and synthesis pathways relevant to complex heterocyclic compounds (Forfar et al., 1999).

Potential Applications

The research into similar heterocyclic compounds has hinted at various potential applications, from antimicrobial agents to central nervous system (CNS) modulators:

Anticonvulsant Activities : Wang et al. described the synthesis and evaluation of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives for their anticonvulsant activities, providing a foundation for exploring the therapeutic potential of related compounds (Wang et al., 2019).

Antimicrobial and Antioxidant Activity : Flefel et al. synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrid derivatives, and evaluated their antimicrobial and antioxidant activities. This research illustrates the diverse biological activities that compounds with similar structural frameworks may possess (Flefel et al., 2018).

将来の方向性

The future directions for the research and application of this compound are not available in the retrieved data. It’s possible that it could have potential uses in various fields, given that it’s a derivative of thiazolopyridine and tetrahydrothiazolopyridine, which are used in various chemical reactions .

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , which is used in the synthesis of various derivatives . .

Mode of Action

As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may share similar biochemical interactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may affect similar pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may have similar effects.

特性

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S.ClH/c25-20(15-26-17-9-5-2-6-10-17)23-21-22-18-11-12-24(14-19(18)27-21)13-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,22,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRFVQNJOPLKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

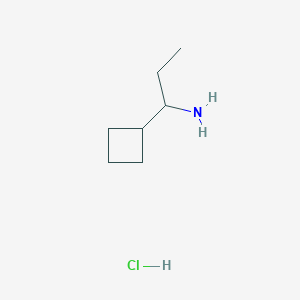

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)

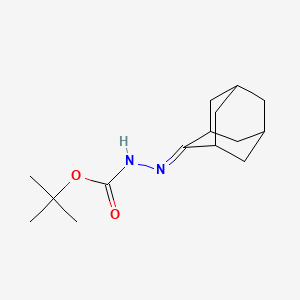

![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2944876.png)

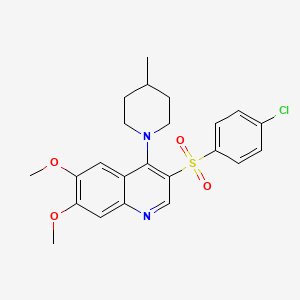

![N-[2-[(5-Cyclopropyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2944884.png)

![2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2944885.png)